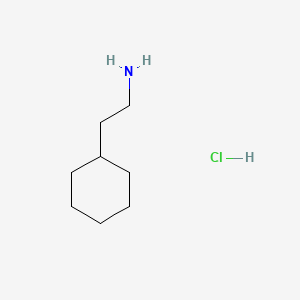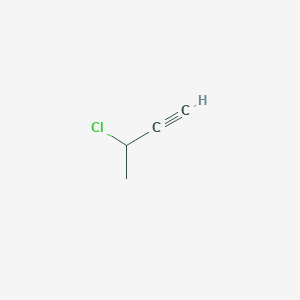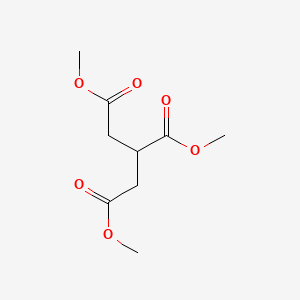
Trimethyl 1,2,3-propanetricarboxylate
Übersicht
Beschreibung
Trimethyl 1,2,3-propanetricarboxylate, also known as 1,2,3-Propanetricarboxylic acid trimethyl ester or Tricarballylic acid trimethyl ester, is a chemical compound with the linear formula CH3OOCCH2CH(COOCH3)CH2COOCH3 . It has a molecular weight of 218.20 .
Molecular Structure Analysis
Trimethyl 1,2,3-propanetricarboxylate contains a total of 28 bonds, including 14 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, and 3 aliphatic esters .Physical And Chemical Properties Analysis
Trimethyl 1,2,3-propanetricarboxylate is a liquid at room temperature . It has a boiling point of 130-135 °C at 13 hPa . The density of this compound is 1.18 g/cm3 at 20 °C .Wissenschaftliche Forschungsanwendungen
1. CO2 Absorption
1,2,3-Trimethoxypropane (1,2,3-TMP), a derivative of Trimethyl 1,2,3-propanetricarboxylate, has been explored as a physical solvent for CO2 absorption. It's derived from glycerol and offers a greener, non-toxic alternative to other solvents. This solvent is used in processes to remove CO2 and other acid gases from various gases like methane and hydrogen. The study conducted by Flowers et al. (2017) details the initial studies and characterizations of 1,2,3-TMP as a solvent for CO2 absorption, including its density, viscosity, and vapor pressure responses to temperature changes.
2. Dielectric Thin Films in Electronics
Trimethylsilane, a related compound, is used in plasma-enhanced chemical vapor deposition (PECVD) processes to deposit dielectric thin films. These films are crucial in advanced device multilevel metal interconnection schemes, improving circuit performance. As highlighted by Loboda (1999), trimethylsilane can deposit low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, proving vital in microelectronic engineering.
3. Synthesis of Organic Compounds
The synthesis of organic compounds like gallic acid and pyrogallol has been achieved using condensation of Trimethyl propane-1,2,3-tricarboxylate. Shipchandler, Peters, and Hurd (1975) discussed how the cyclic β-keto-ester and a phenolic acid were produced from this condensation process, showcasing the compound's utility in organic synthesis.
4. Chemical and Materials Synthesis
Trimethylaluminum, another related compound, is widely used in chemical and materials synthesis. Its partially hydrolyzed form, methylalumoxane (MAO), is used as a cocatalyst in the polymerization of olefins. Richards et al. (2019) investigated the sequential reactions of trimethylaluminum with hexaprotic phosphazenes, revealing the complexities and versatility of this compound in polymerization processes.
Safety And Hazards
Eigenschaften
IUPAC Name |
trimethyl propane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINWTSBOAMACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342415 | |
| Record name | Trimethyl 1,2,3-propanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl 1,2,3-propanetricarboxylate | |
CAS RN |
6138-26-7 | |
| Record name | Trimethyl 1,2,3-propanetricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl 1,2,3-propanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHYL 1,2,3-PROPANETRICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ271Q89U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



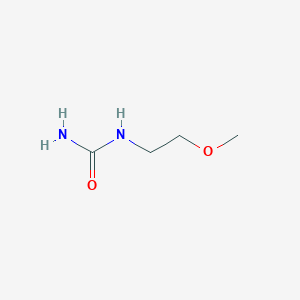
![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)
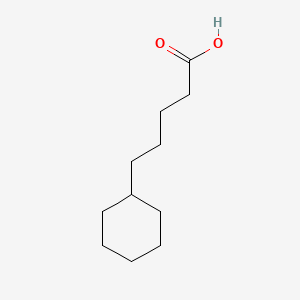
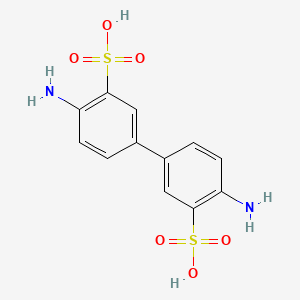
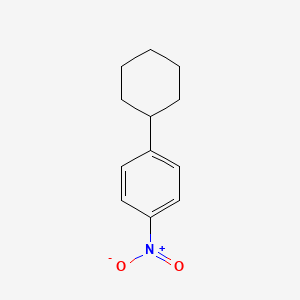
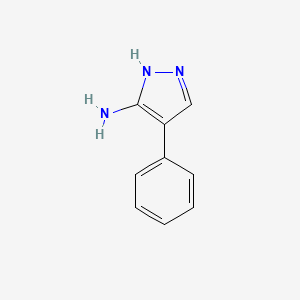
![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1584394.png)
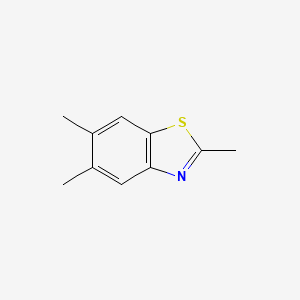
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)

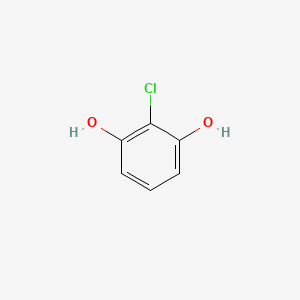
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
